molecular formula C20H18O5 B5890073 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5890073
M. Wt: 338.4 g/mol
InChI Key: QQVPLAJIROHEKM-UHFFFAOYSA-N
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Description

7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 3 and 4, and a 2-(3-methoxyphenyl)-2-oxoethoxy side chain at position 5. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-13(2)20(22)25-19-10-16(7-8-17(12)19)24-11-18(21)14-5-4-6-15(9-14)23-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVPLAJIROHEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the condensation of 3,4-dimethyl-2H-chromen-2-one with 3-methoxyphenylglyoxal in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the oxoethoxy group, often using ethyl chloroformate or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin production, making it a potential candidate for skin-whitening products .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Core Substituents (Chromen-2-one) Side Chain at Position 7 Key Structural Differences Reference
Target Compound 3,4-dimethyl 2-(3-methoxyphenyl)-2-oxoethoxy Reference standard -
7-(2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one (5-4a) 4-methyl 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethoxy -OH group on phenyl ring; 4-methyl instead of 3,4-dimethyl
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one 2-methyl, 4-one 2-(4-methoxyphenyl)-2-oxoethoxy Methoxy groups on phenyl; chromen-4-one core
3,4-Dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one 3,4-dimethyl Cinnamyloxy (3-phenylallyloxy) Aliphatic side chain vs. oxoethoxy
8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one 8-methoxy, 2-one Bichromene-linked 2-(4-methoxyphenyl)-2-oxoethoxy Bichromene structure; additional methoxy group
Key Observations:
  • Substituent Position: The 3,4-dimethyl groups on the chromenone core (target compound) enhance lipophilicity compared to analogs with single methyl (5-4a) or methoxy groups (14) .

Physicochemical Properties

Table 2: Calculated and Experimental Properties
Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility (mg/mL)
Target Compound C₂₁H₂₀O₆ 368.38 3.2 <0.1 (DMSO)
5-4a () C₂₁H₂₀O₇ 384.38 2.8 0.3 (DMSO)
3,4-Dimethyl-7-cinnamyloxy () C₂₁H₂₀O₃ 332.38 4.1 <0.05 (DMSO)
Bichromene derivative () C₂₈H₂₀O₉ 500.45 2.5 <0.01 (DMSO)

*logP calculated using ChemDraw.

Key Findings:
  • The target compound’s 3,4-dimethyl groups contribute to higher lipophilicity (logP = 3.2) compared to 5-4a (logP = 2.8), which has a polar -OH group .
  • The cinnamyloxy analog () exhibits the highest logP (4.1), suggesting superior membrane permeability but poor aqueous solubility .
  • The bichromene derivative () has the lowest solubility due to its large molecular size and rigid structure .

Biological Activity

7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a chromone derivative that has garnered interest due to its potential biological activities. This compound, with the molecular formula C22H22O5C_{22}H_{22}O_5, is structurally characterized by the presence of a methoxyphenyl group and an oxoethoxy moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC22H22O5C_{22}H_{22}O_5
Molecular Weight366.407 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point553.5 ± 50.0 °C at 760 mmHg
LogP5.20

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The DPPH assay has been utilized to evaluate the antioxidant capacity of these compounds, with IC50 values indicating the concentration required to inhibit 50% of DPPH radical activity.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes play significant roles in the inflammatory response, and their inhibition can lead to reduced inflammation in various models.

Cholinesterase Inhibition

In vitro studies have evaluated the potential of chromone derivatives as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structural motifs have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may possess similar properties.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study assessed various chromone derivatives for their antioxidant capabilities using DPPH and ABTS assays.
    • Results indicated that certain derivatives exhibited SC50 values significantly lower than ascorbic acid, highlighting their potential as effective antioxidants.
  • Cholinesterase Inhibition Study :
    • A series of chromone-based compounds were tested against AChE and BChE.
    • The most active compounds showed IC50 values in the micromolar range (e.g., AChE IC50 = 10.4 μM), indicating promising potential for cognitive enhancement in Alzheimer's treatment.
  • Anti-inflammatory Mechanism :
    • Molecular docking studies revealed that certain chromone derivatives bind effectively to COX-2 and LOX enzymes.
    • These interactions suggest a mechanism for their anti-inflammatory effects, providing a basis for further drug development.

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